molecular formula C8H7FO3 B1301040 3-Fluoro-4-methoxybenzoic acid CAS No. 403-20-3

3-Fluoro-4-methoxybenzoic acid

Cat. No.: B1301040
CAS No.: 403-20-3
M. Wt: 170.14 g/mol
InChI Key: HYNNNQDQEORWEU-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7FO3. It is a fluorinated derivative of para-anisic acid and is known for its applications as a building block in various chemical syntheses. The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzoic acid core .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluoro-4-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of 4-methoxybenzoic acid with a fluorinating agent. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable processes such as the Fries rearrangement. This method allows for the production of key fluoro building blocks, including 3-fluoro-4-methoxybenzoyl chloride, which can be further hydrolyzed to yield the desired acid .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Potassium carbonate, DMF, elevated temperatures.

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid).

    Acylation: Thionyl chloride, anhydrous conditions.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-Fluoro-4-methoxybenzoic acid is primarily recognized for its role as an intermediate in pharmaceutical synthesis. It is particularly relevant in the development of:

  • Anti-inflammatory Drugs : The compound is utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) that help alleviate pain and inflammation.
  • Analgesics : It contributes to the formulation of pain relief medications, enhancing their efficacy and reducing side effects.
  • Antiviral Agents : Recent studies suggest potential applications in creating antiviral therapies, notably against hepatitis B virus (HBV) replication, indicating promising avenues for further research .

Agricultural Chemicals

In agriculture, this compound is employed in formulating agrochemicals that improve crop yield and protection. Its applications include:

  • Herbicides and Pesticides : The compound enhances the effectiveness of herbicides and pesticides, contributing to better pest control and crop management strategies .
  • Plant Growth Regulators : Research indicates that derivatives of this compound can regulate plant growth and combat various agricultural pests and diseases .

Material Science

The compound plays a significant role in material science due to its properties:

  • Polymers and Resins : It is incorporated into polymers and resins to improve thermal stability and chemical resistance, which are crucial for various industrial applications .
  • Advanced Materials : Its fluorinated structure allows for enhanced performance in materials used in electronics and coatings.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for chromatographic techniques. Its applications include:

  • Quality Control : It aids in the accurate quantification of similar compounds in complex mixtures, ensuring quality control in laboratories .
  • Research Reagents : The compound is utilized as a reagent in organic synthesis, facilitating the creation of more complex molecules efficiently .

Case Studies

Several case studies highlight the efficacy of this compound and its derivatives:

Study FocusKey Findings
Antimicrobial ActivitySignificant inhibition of bacterial growth; lower minimum bactericidal concentration compared to traditional antibiotics.
Enzyme InhibitionEffective reduction in tyrosinase activity; implications for developing skin-lightening agents.
Anti-HBV ActivityPotential inhibition of HBV replication; promising for antiviral therapy.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzoic acid primarily involves its reactivity at the carboxylic acid group and the fluorine atom. The fluoride substituent enables nucleophilic aromatic substitution, while the carboxylic group participates in various reactions such as esterification and acylation. These reactions allow the compound to act as an intermediate in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methoxybenzoic acid is unique due to the presence of both a fluorine atom and a methoxy group on the benzoic acid core. This combination of functional groups enhances its reactivity and makes it a valuable building block in synthetic chemistry .

Biological Activity

3-Fluoro-4-methoxybenzoic acid (CAS number 403-20-3) is a fluorinated benzoic acid derivative that has gained attention in various fields, particularly in medicinal chemistry and agricultural applications. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

General Information:

PropertyValue
Molecular FormulaC₈H₇FO₃
Molecular Weight170.14 g/mol
Melting Point211 - 213 °C
AppearanceWhite powder
Purity>98%

Synthesis and Reactivity

This compound can undergo various chemical reactions, making it a versatile building block in drug development. Notably, it can be transformed into benzoyl chloride using thionyl chloride, enhancing its reactivity for further synthetic applications. For instance, it can participate in Fischer esterification to produce esters with potential therapeutic applications, such as treatment for Alzheimer's disease .

Medicinal Applications

  • Alzheimer's Disease Treatment : The compound has been explored for its potential to form esters that may have therapeutic effects against Alzheimer's disease. Research indicates that derivatives of this compound can interact with biological targets involved in neurodegeneration .
  • Antimicrobial Properties : The compound has been modified into hydrazides used in the synthesis of oxadiazoles, which exhibit antimicrobial activity. This suggests potential applications in developing new antibiotics or antifungal agents .
  • Quantitative Structure-Activity Relationship (QSAR) : Studies have shown that substituted benzoic acids, including this compound, can be evaluated for their metabolic pathways and biological activities through QSAR modeling. This approach helps predict the biological activity based on structural properties .

Agricultural Applications

This compound has also been investigated for its agricultural benefits:

  • Fungicide and Herbicide Development : The compound exhibits significant inhibition effects against various plant pathogens and weeds. For example, it has shown effectiveness against Cytospora mandshurica and Coniella diplodiella, indicating its potential as a fungicide .
  • Plant Growth Regulation : Research indicates that derivatives of this compound can regulate plant growth, suggesting applications in crop management and agricultural productivity .

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Neuroprotective Effects : A study demonstrated that esters derived from this compound could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease. This indicates a promising direction for developing neuroprotective agents .
  • Fungal Inhibition Assays : In laboratory settings, the compound was tested against various fungal strains, showing effective inhibition at concentrations as low as 10 mg/L for certain pathogens .
  • Metabolic Profiling : Research utilizing NMR spectroscopy has provided insights into the metabolic fate of fluorinated benzoic acids in biological systems, aiding in understanding how modifications affect their biological activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-4-methoxybenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via fluorination and methoxylation of benzoic acid derivatives. Key steps include:

  • Demethylation : Using BBr₃ to cleave methoxy groups, as demonstrated in the conversion of this compound to 3-Fluoro-4-hydroxybenzoic acid (yield ~57.0%) .
  • Esterification : Fischer esterification with alcohols to produce esters for drug intermediates (e.g., Alzheimer’s disease therapeutics) .
  • Acyl Chloride Formation : Reaction with SOCl₂ to generate reactive benzoyl chlorides for Friedel-Crafts acylations .
    Purity (>98%) is achieved via HPLC with acetic acid-methanol-water gradients .

Q. How can the purity and structural integrity of this compound be verified?

  • Methodological Answer :

  • Melting Point Analysis : Confirm purity using the reported range (211–213°C) .
  • Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorine at C3, methoxy at C4).
  • Chromatography : HPLC with C18 columns and UV detection for quantification .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of this compound given its multiple reactive sites?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily block the carboxyl group (e.g., as a methyl ester) to direct reactions to the fluorine or methoxy sites .
  • Metal Catalysis : Use Pd-catalyzed cross-coupling to modify the aromatic ring while preserving the carboxyl group .
  • pH Control : Adjust reaction media to deprotonate specific sites (e.g., basic conditions for nucleophilic aromatic substitution at fluorine) .

Q. How can computational modeling aid in predicting the reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact on carboxyl acidity) .
  • Docking Studies : Screen derivatives for binding to biological targets (e.g., acetylcholinesterase in Alzheimer’s research) .
  • Retrosynthesis Tools : AI-driven platforms (e.g., Chematica) propose feasible routes for novel derivatives .

Q. In studies reporting conflicting yields for demethylation using BBr₃, what methodological factors could account for discrepancies?

  • Methodological Answer :

  • Reaction Stoichiometry : Excess BBr₃ (≥3 eq.) ensures complete demethylation but may degrade sensitive groups .
  • Temperature Control : Exothermic reactions require slow addition at 0°C to avoid side products.
  • Workup Variations : Differences in quenching (e.g., water vs. methanol) affect precipitate formation and yield .

Properties

IUPAC Name

3-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNNNQDQEORWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90369895
Record name 3-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-20-3
Record name 3-Fluoro-4-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90369895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-fluoro-4-methoxyacetophenone (11.5 g) was dissolved in 100 ml dioxane and NaOBr solution (as prepared below) was added dropwise, with constant stirring with a stir bar at room temperature. The NaOBr solution was prepared by dissolving 40 g of NaOH in 500 ml of water, cooling to 0° C. in an ice bath, and adding bromine (12.5 ml) dropwise while stirring with stir bar; bromine was added slowly so that the reaction mixture did not exceed 5° C. After overnight stirring of the 3-fluoro-4-methoxyacetophenone, dioxane and NaOBr solution, the reaction mixture was diluted with water (200 ml). Since the reaction mixture was basic, the product, benzoic acid, was in water as its sodium salt. The resultant mixture was partitioned between ether and water. The ether layer was washed with dilute aqueous NaOH to extract any remaining product as Na salt. The aqueous layers were combined and acidified to pH 1 to precipitate the benzoic acid. The resulting acid was extracted with ether. The ether layer was washed with water a few times, dried with MgSO4, and filtered. Rotary evaporation of the ether fraction afforded 3-fluoro-4-methoxybenzoic acid (IV) in 85% yield.
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Synthesis routes and methods II

Procedure details

3-Fluoro-4-methoxybenzonitrile (2.0 g, 13.2 mmol) in water (5 mL) and concentrated sulphuric acid (5 mL) was heated at 110° C. for 4 hours. The solution was then cooled to room temperature and neutralized with solid sodium carbonate. Acidification with glacial acetic acid leads to a white precipitate, which was collected by filtration and dissolved in dichloromethane. The resulting solution was dried over sodium sulfate, filtered, and concentrated to give the product as a beige-colored solid (2.03 g, 90% yield).
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90%

Synthesis routes and methods III

Procedure details

A solution of methyl 3-fluoro-4-(methyloxy)benzoate (534 mg, 2.9 mmol) in 35% aqueous potassium hydroxide:methanol (1:4, 10 mL) was stirred at reflux for 1 hour. The solution was cooled to room temperature and the methanol was evaporated. The pH of the aqueous portion was brought to 2 using concentrated hydrochloric acid. The precipitate which formed was collected by filtration and washed with water to afford 400 mg, 2.4 mmol (83%) of 3-fluoro-4-methoxybenzoic acid. MS (EI) for C8H7FO3: 169 (M−H).
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534 mg
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potassium hydroxide methanol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Fluoro-4-methoxybenzoic acid
3-Fluoro-4-methoxybenzoic acid
3-Fluoro-4-methoxybenzoic acid
3-Fluoro-4-methoxybenzoic acid
3-Fluoro-4-methoxybenzoic acid
3-Fluoro-4-methoxybenzoic acid

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